molecular formula C14H13NO3 B2621035 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941869-26-7

1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No.: B2621035
CAS No.: 941869-26-7
M. Wt: 243.262
InChI Key: CBRYYSFIRYCNRY-UHFFFAOYSA-N
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Description

1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941869-26-7) is a chemical compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. It is a functionalized 2-pyridone-3-carboxylic acid derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile precursor for the synthesis of diverse heterocyclic systems with potential biological activity . The 2-pyridone core is a privileged scaffold found in numerous bioactive compounds and pharmaceuticals, known for its wide spectrum of effects, including antimicrobial properties . Specifically, structural analogs of this compound have demonstrated excellent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus , functioning through mechanisms that may involve inhibition of DNA gyrase, a critical bacterial enzyme . As such, this chemical is a valuable building block for researchers designing and developing new antibacterial agents to address the challenge of antibiotic resistance . It is also useful as a perspective ligand in coordination chemistry due to its carboxylic acid functional group . The product is supplied for laboratory research purposes only. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-5-2-3-6-11(10)9-15-8-4-7-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRYYSFIRYCNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with an appropriate β-ketoester under acidic conditions to form the dihydropyridine ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in a suitable solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group in the compound undergoes esterification with alcohols under acidic or basic conditions, forming esters. For example:

  • Reaction with Methanol : Using sulfuric acid as a catalyst, the carboxylic acid reacts with methanol to yield the methyl ester derivative.

  • Kinetics : The reaction proceeds via a nucleophilic acyl substitution mechanism, with the carbonyl oxygen as the electrophilic center.

Table 1: Esterification Conditions

ReagentCatalystTemperatureProduct
MethanolH₂SO₄60–80°CMethyl ester

Oxidation and Reduction

The compound exhibits redox reactivity due to its dihydropyridine ring and ketone group.

  • Oxidation : The dihydropyridine ring can be oxidized to pyridine using reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction : The ketone group reduces to an alcohol using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C).

Table 2: Redox Transformations

Reaction TypeReagentProduct
OxidationH₂O₂Pyridine derivative
ReductionLiAlH₄Alcohol derivative

Substitution Reactions

The ether linkage (2-methylbenzyl group) undergoes nucleophilic aromatic substitution (SₙAr) under strongly basic conditions. For example:

  • Reaction with Ammonia : Substitution of the benzyl group with ammonia yields a primary amine derivative .

Mechanism : The substitution occurs via a deprotonation-activation pathway, where the leaving group (2-methylbenzyl) departs after nucleophilic attack .

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation to release CO₂, forming a pyridine derivative. This reaction is catalyzed by heat or metal oxides:

  • Reaction Conditions : Heating at 200–250°C in the presence of CuO .

Table 3: Decarboxylation Products

CatalystTemperatureProduct
CuO200–250°CPyridine derivative

Heterocyclization

The compound participates in heterocyclic reactions, such as the formation of pyridones or pyrroles, under catalytic conditions. For example:

  • Betaine-Catalyzed Cyclization : The dihydropyridine ring reacts with aldehydes and nitriles to form pyridone derivatives via a one-pot two-step process .

Table 4: Heterocyclization Conditions

CatalystReactantsProduct
BetaineAldehyde + MalononitrilePyridone derivative

Biological Activity-Driven Reactions

Research highlights the compound’s potential in medicinal chemistry. For instance:

  • Enzyme Inhibition : The carboxylic acid group interacts with DNA gyrase, forming metal ion bridges and hydrogen bonds with key residues (Ser84, Glu88) .

  • Antiviral/Anticancer Activity : Derivatives exhibit up to 94.3% inactivation against tobacco mosaic virus (TMV) and antiproliferative effects in glioma cells.

Analytical Methods

  • NMR Analysis : The compound’s structure is confirmed via ¹H NMR (DMSO-d₆) and ¹³C NMR, showing characteristic signals for the dihydropyridine ring and carboxylic acid group .

  • LC-MS : Molecular weight (243.26 g/mol) and purity are verified using LC-MS (m/z = 243.26) .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is C14H13NO3, with a molecular weight of 243.26 g/mol. The compound features a dihydropyridine moiety, which is significant for its biological activity. The structure includes a carboxylic acid functional group that enhances its solubility and reactivity in various chemical environments .

Antimicrobial Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit antimicrobial properties. A study found that modifications to the dihydropyridine structure can enhance antibacterial activity against various pathogens. This suggests that this compound could be explored for developing new antimicrobial agents .

Anti-inflammatory Effects

Another promising application lies in the anti-inflammatory potential of this compound. Dihydropyridine derivatives have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce pro-inflammatory cytokines, indicating their therapeutic potential .

Neuroprotective Properties

Preliminary research suggests that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions, including esterification and amidation, which are essential in creating diverse chemical libraries for drug discovery .

Synthesis of Novel Compounds

Researchers have utilized this compound in the synthesis of novel selenylated pyridone derivatives. These derivatives have shown interesting biological activities, further expanding the potential applications of the original compound in medicinal chemistry .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Modification of dihydropyridine derivatives enhanced antibacterial properties against E. coli and S. aureus .
Anti-inflammatory Effects Inhibition of TNF-alpha and IL-6 production in macrophages indicated potential for treating inflammatory diseases .
Neuroprotective Properties Demonstrated reduction in oxidative stress markers in neuronal cell cultures .
Synthesis Applications Successfully used as a precursor in the synthesis of novel bioactive compounds with enhanced efficacy .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a decrease in blood pressure. The compound interacts with specific binding sites on the calcium channels, altering their conformation and reducing their activity.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituent Reference
1-(2-Methylbenzyl)-2-oxo-...-3-carboxylic acid* C₁₄H₁₃NO₃ 243.26 Not reported Not reported 2-methylbenzyl -
1-Benzyl-2-oxo-...-3-carboxylic acid C₁₃H₁₁NO₃ 229.23 128–130 Soluble in DMSO, EtOH Benzyl
1-(3-Methylbenzyl)-2-oxo-...-3-carboxylic acid C₁₄H₁₃NO₃ 243.26 Not reported Not reported 3-methylbenzyl
1-(2,4-Dichlorobenzyl)-2-oxo-...-3-carboxylic acid C₁₃H₉Cl₂NO₃ 298.12 Not reported Slight in chloroform, methanol 2,4-dichlorobenzyl
1-[(5-Chlorothiophen-2-yl)methyl]-2-oxo-...-3-carboxylic acid C₁₁H₈ClNO₃S 269.70 Not reported Not reported 5-chlorothiophen-2-yl

* Hypothetical data inferred from analogs; experimental validation required.

Biological Activity

1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound suggests various interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13NO3
  • CAS Number : [insert CAS number if available]

Biological Activity Overview

Research has shown that compounds containing the dihydropyridine structure exhibit a range of biological activities, including:

  • Antitumor Activity : Studies indicate that derivatives of dihydropyridine can inhibit the proliferation of various cancer cell lines. For example, the antiproliferative activity was assessed against HepG2 and MDA-MB-231 cell lines, revealing IC50 values that suggest significant inhibition at micromolar concentrations .
  • Antimicrobial Properties : Some dihydropyridine derivatives have demonstrated antibacterial and antifungal activities. The presence of specific substituents on the aromatic ring can enhance these properties by increasing lipophilicity and membrane permeability.

Antiproliferative Activity

A study conducted on various pyridine derivatives, including those similar to this compound, showed notable antiproliferative effects. The following table summarizes the IC50 values for different derivatives tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHepG21.30
Compound BMDA-MB-2310.075
Compound CHCT1160.069
Compound DHeLa0.0046

These results indicate that modifications to the dihydropyridine structure can significantly influence its biological activity, particularly in cancer treatment .

The mechanism by which these compounds exert their antiproliferative effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated by the interaction with cellular pathways that regulate cell growth and survival. For instance, compounds that incorporate hydroxyl (-OH) groups have shown enhanced activity due to their ability to form hydrogen bonds with biological targets .

Case Study 1: Antitumor Activity in Mice Models

In a preclinical study involving mice models implanted with human tumor xenografts, a derivative similar to this compound was administered orally. The results indicated a significant reduction in tumor growth rates compared to control groups, suggesting potential for further development as an anticancer agent .

Case Study 2: Antibacterial Activity

Another study explored the antibacterial properties of dihydropyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications increased efficacy, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A frequently employed method involves cyclocondensation of 2-methylbenzylamine derivatives with substituted pyridine precursors. For example, refluxing 4-methylpyridine in 50% H₂SO₄ at 120°C for 8 hours yields the dihydropyridine core, with subsequent benzylation steps achieving a 65% yield . Alternative routes use aqueous acetic acid under reflux to introduce the benzyl group, yielding 67% of the target compound . Optimization of acid concentration, temperature, and reaction duration is critical to minimize side products like over-oxidized pyridones.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : ¹H-NMR and ¹³C-NMR are indispensable for structural elucidation. Key diagnostic signals include:

  • A downfield singlet at δ 14.46 ppm (DMSO-d₆) for the carboxylic acid proton .
  • Aromatic protons of the 2-methylbenzyl group between δ 7.27–7.40 ppm .
  • Distinctive pyridinone ring protons (e.g., H-5 at δ 6.76 ppm) . Mass spectrometry (HRMS-ESI) further confirms molecular weight, while IR spectroscopy validates carbonyl (C=O) and hydroxyl (OH) functionalities .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies : Fluorometric or colorimetric assays (e.g., for kinases or hydrolases) with IC₅₀ calculations using serial dilutions .
  • Cellular viability assays : MTT or resazurin-based protocols to assess cytotoxicity in cancer cell lines .
  • Binding affinity assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with targets like cannabinoid receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or binding affinities often arise from variations in assay conditions (e.g., buffer pH, ATP concentrations in kinase assays) or impurity profiles. To address this:

  • Reproducibility checks : Replicate experiments using standardized protocols (e.g., NIH/NCATS guidelines).
  • HPLC purity validation : Ensure >95% compound purity via reverse-phase chromatography .
  • Meta-analysis : Cross-reference data from independent studies (e.g., contrasting results from and ) to identify outliers.

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 or EGFR) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • MD simulations : GROMACS or AMBER assess stability of ligand-target complexes over nanosecond timescales .

Q. How does the 2-methylbenzyl substituent influence the compound’s reactivity in derivatization reactions?

  • Methodological Answer : The electron-donating methyl group enhances stability during electrophilic substitution but may sterically hinder reactions at the ortho position. For example:

  • Esterification : Methylation of the carboxylic acid group proceeds efficiently (85% yield) using SOCl₂/MeOH .
  • Amide coupling : EDCI/HOBt-mediated reactions with primary amines require prolonged reaction times (24–48 hours) due to steric effects .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the lactam ring .
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions to inhibit oxidative degradation .
  • Periodic NMR validation : Monitor chemical stability quarterly using DMSO-d₆ as a solvent .

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